molecular formula C17H16Cl2O3 B10953545 Propan-2-yl 4-[(2,5-dichlorophenoxy)methyl]benzoate

Propan-2-yl 4-[(2,5-dichlorophenoxy)methyl]benzoate

Cat. No.: B10953545
M. Wt: 339.2 g/mol
InChI Key: PVDOGRWDYOCPKS-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[(2,5-dichlorophenoxy)methyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester linked to a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-[(2,5-dichlorophenoxy)methyl]benzoate typically involves the esterification of 4-[(2,5-dichlorophenoxy)methyl]benzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[(2,5-dichlorophenoxy)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms in the dichlorophenoxy group.

Major Products

    Oxidation: Formation of 4-[(2,5-dichlorophenoxy)methyl]benzoic acid.

    Reduction: Formation of Propan-2-yl 4-[(2,5-dichlorophenoxy)methyl]benzyl alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 4-[(2,5-dichlorophenoxy)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-[(2,5-dichlorophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-4-ethyl-5-methylthiophene-3-carboxylate
  • Propan-2-yl 2,5-dihydroxybenzoate
  • Propan-2-yl 4-(2,4-dichlorophenoxy)butanoate

Uniqueness

Propan-2-yl 4-[(2,5-dichlorophenoxy)methyl]benzoate is unique due to the specific positioning of the dichlorophenoxy group, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16Cl2O3

Molecular Weight

339.2 g/mol

IUPAC Name

propan-2-yl 4-[(2,5-dichlorophenoxy)methyl]benzoate

InChI

InChI=1S/C17H16Cl2O3/c1-11(2)22-17(20)13-5-3-12(4-6-13)10-21-16-9-14(18)7-8-15(16)19/h3-9,11H,10H2,1-2H3

InChI Key

PVDOGRWDYOCPKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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